N-Methoxy-N-methyl-N'-(3-(4-methylphenyl)-5-isothiazolyl)urea
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Overview
Description
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an isothiazolyl group attached to a urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methoxy-N-methylurea with 3-(4-methylphenyl)-5-isothiazolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound is believed to inhibit the release and synthesis of β-amyloid peptides, which are implicated in the pathogenesis of the disease . This inhibition occurs through the modulation of enzymatic pathways involved in β-amyloid production.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-N-phenylurea
- N-Methoxy-N-methyl-N’-(4-methylphenyl)urea
- N-Methoxy-N-methyl-N’-(3-phenyl-5-isothiazolyl)urea
Uniqueness
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea is unique due to the presence of the isothiazolyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
96017-88-8 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[3-(4-methylphenyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C13H15N3O2S/c1-9-4-6-10(7-5-9)11-8-12(19-15-11)14-13(17)16(2)18-3/h4-8H,1-3H3,(H,14,17) |
InChI Key |
WRURXLMTKAYHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2)NC(=O)N(C)OC |
Origin of Product |
United States |
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